Menin-MLL Inhibitor 4 Exhibits Intermediate Binding Affinity (IC50 = 56 nM; Kd = 85 nM) Differentiating It from Both Weak Early Inhibitors and Ultra-Potent Clinical Candidates
Menin-MLL inhibitor 4 demonstrates an IC50 of 56 nM for inhibiting the menin-MLL interaction in an HTRF assay, with a binding Kd of 85 nM measured by isothermal titration calorimetry (ITC) [1]. This places it at an intermediate potency level relative to the broader menin-MLL inhibitor class. It is approximately 8-fold more potent than the early tool compound MI-2 (IC50 = 446 nM; Ki = 158 nM) and over 11-fold more potent than MI-3 (IC50 = 648 nM) [2]. Conversely, it is approximately 4-fold less potent than the optimized clinical candidates MI-503 (IC50 = 14.7 nM; Kd = 9.3 nM) and MI-463 (IC50 = 15.3 nM) [3]. This intermediate potency profile makes Menin-MLL inhibitor 4 uniquely suited for applications where excessive target suppression is undesirable or where a moderate affinity probe is required for studying dynamic protein-protein interactions without saturating the system.
| Evidence Dimension | Menin-MLL interaction inhibition IC50 and menin binding Kd |
|---|---|
| Target Compound Data | IC50 = 56 nM (HTRF); Kd = 85 nM (ITC) |
| Comparator Or Baseline | MI-2: IC50 = 446 nM, Ki = 158 nM; MI-3: IC50 = 648 nM; MI-503: IC50 = 14.7 nM, Kd = 9.3 nM; MI-463: IC50 = 15.3 nM |
| Quantified Difference | ~8-fold more potent than MI-2; ~4-fold less potent than MI-503/MI-463 |
| Conditions | HTRF assay: His-tagged menin + biotinylated MLL(4-15) peptide, 1 hr incubation; ITC: direct binding to human menin |
Why This Matters
Intermediate potency allows for dose-dependent target engagement studies without immediate saturation, enabling more nuanced investigation of menin-MLL biology compared to ultra-potent inhibitors that may mask subtle functional effects.
- [1] BindingDB. BDBM50496327 (CHEMBL3126198) - Menin-MLL inhibitor 4 IC50 = 56 nM, Kd = 85 nM. View Source
- [2] Grembecka J, et al. Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nat Chem Biol. 2012;8(3):277-284. MI-2 IC50 = 446 nM. View Source
- [3] Borkin D, et al. Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell. 2015;27(4):589-602. MI-503 IC50 = 14.7 nM. View Source
